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Compound of Interest

Compound Name:
2-Chloro-5-cyclopropoxy-3-

nitropyridine

Cat. No.: B11805668 Get Quote

Executive Summary & Structural Context
Compound: 2-Chloro-5-cyclopropoxy-3-nitropyridine CAS: 1243350-30-2 Molecular

Formula: C8H7ClN2O3 Key Analytical Challenge: Distinguishing the correct regioisomer (3-

nitro-5-alkoxy) from the inverse (5-nitro-3-alkoxy) and validating the integrity of the cyclopropyl

ether linkage.

Quick Verification Criteria:

Regiochemistry: The H6 proton (alpha to Nitrogen) must appear significantly upfield (< 8.4

ppm) compared to 5-nitro isomers (> 9.0 ppm).

Cyclopropyl Integrity: Presence of a distinct multiplet at ~3.8–4.1 ppm (OCH) and high-field

multiplets at ~0.6–0.9 ppm (CH2).

Coupling Pattern: A characteristic meta-coupling (

Hz) between the two aromatic protons (H4 and H6).

Theoretical & Comparative Analysis
To ensure scientific integrity, the expected shifts of the target are derived by analyzing the

Substituent Chemical Shift (SCS) effects on the experimentally verified scaffold 2-Chloro-3-

nitropyridine.
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Table 1: Comparative Chemical Shift Analysis (CDCl3)[1]
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Position Proton Type
Ref A: 2-Chloro-

3-nitropyridine

(Experimental)

Target: 2-Cl-5-

OCp-3-NO2

(Expected/Deri
ved)

Diagnostic

Logic

H6
Aromatic (

to N)
8.64 ppm (dd)

~8.20 – 8.35

ppm (d)

Shielded: The 5-

cyclopropoxy

group is an

electron donor

(resonance),

shielding the

ortho H6 relative

to the reference.

H4
Aromatic (

to N)
8.25 ppm (dd)

~7.80 – 7.95

ppm (d)

Shielded: H4 is

ortho to the new

alkoxy group,

causing an

upfield shift

despite the

deshielding 3-

nitro group.

H5
Aromatic (

to N)
7.51 ppm (dd) -- (Substituted)

Disappearance

of this signal

confirms

substitution at

C5.

Cp-CH Methine (Ether) --
3.80 – 4.10 ppm

(m)

Diagnostic for O-

alkylation.

Downfield due to

oxygen

electronegativity.
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Cp-CH2 Methylene (Ring) --
0.60 – 0.95 ppm

(m)

Characteristic

high-field

cyclopropyl

signals (4H

total).

Note on Solvent Effects: In DMSO-d6, expect aromatic signals to shift slightly downfield (+0.1 to

+0.2 ppm) due to solvent polarity and hydrogen bonding interactions.

Table 2: Regioisomer Differentiation (Critical Quality
Attribute)
A common synthetic error is nitration at the wrong position or starting with a 5-nitro scaffold.

Feature Target (3-Nitro) Impurity/Isomer (5-Nitro)

H6 Shift < 8.4 ppm
> 9.0 ppm (Deshielded by

ortho-Nitro)

Coupling Meta (~2.5 Hz) Meta (~2.5 Hz)

Electronic Env.
H6 is flanked by N and OCp

(Shielded)

H6 is flanked by N and NO2

(Deshielded)

Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the NMR signals and verifying

the structure based on electronic effects.
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Aromatic Region (7.5 - 8.5 ppm) Aliphatic Region (0.5 - 4.5 ppm)

2-Chloro-5-cyclopropoxy-3-nitropyridine

H6 Proton
(Alpha to N, Ortho to OCp)

Expected: ~8.3 ppm

Pyridine Ring

H4 Proton
(Ortho to NO2, Ortho to OCp)

Expected: ~7.9 ppm

Cyclopropyl CH (-O-CH-)
~3.9 ppm (Multiplet)

Ether Linkage

Meta-Coupling
J ~ 2.5 Hz Is H6 > 9.0 ppm? Cyclopropyl CH2

~0.6-0.9 ppm (Multiplets)

COSY Correlation

WRONG ISOMER
(5-Nitro derivative)

Yes

CORRECT ISOMER
(3-Nitro target)

No (< 8.5 ppm)

Click to download full resolution via product page

Figure 1: Logic flow for structural verification. The chemical shift of H6 is the primary

discriminator against regioisomeric impurities.

Experimental Validation Protocol
To generate the data described above, follow this standardized acquisition protocol. This

ensures resolution of the fine meta-couplings and cyclopropyl multiplets.

Step 1: Sample Preparation
Solvent: DMSO-d6 (Preferred for solubility of nitro-pyridines) or CDCl3 (Better resolution of

cyclopropyl multiplets).

Concentration: 5–10 mg in 0.6 mL solvent.

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
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Step 2: Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1H zg30.

Spectral Width: -2 to 12 ppm (Ensure cyclopropyl high-field region is captured).

Scans (NS): 16 or 32 (Sufficient for >98% purity).

Relaxation Delay (D1):

2.0 seconds (To allow integration of aromatic protons).

Temperature: 298 K (25°C).

Step 3: Processing & Integration
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Integration Areas:

Aromatic Region: Normalize H6 or H4 to 1.0.

Cyclopropyl Methine: Should integrate to 1.0.

Cyclopropyl Methylenes: Should integrate to 4.0 (often two multiplets of 2H each).

Peak Picking: Manually pick peaks to resolve the meta coupling (

Hz). If the coupling is ~8 Hz, the substitution pattern is incorrect (vicinal protons).

Synthesis & Impurity Workflow
Understanding the origin of the sample helps in interpreting the NMR. The compound is

typically synthesized via

displacement of a halogen or O-alkylation.
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2-Chloro-5-hydroxy-
3-nitropyridine

O-Alkylation
(Base, Heat)

Bromocyclopropane
(or equivalent)

2-Chloro-5-cyclopropoxy-
3-nitropyridineMajor

N-Alkylated Isomer
(Possible minor byproduct)

Trace NMR Check:
Look for Cp-CH shift

Click to download full resolution via product page

Figure 2: Synthesis pathway highlighting the O-alkylation step. NMR confirms the O-alkylation

vs N-alkylation by the chemical shift of the cyclopropyl methine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b11805668?utm_src=pdf-body-img
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5470188
https://pubs.acs.org/doi/10.1021/jo971176v
https://organicchemistrydata.org/hansreich/resources/nmr/?page=05-hmr-00-nmr/
https://www.benchchem.com/product/b11805668#1h-nmr-chemical-shifts-of-2-chloro-5-cyclopropoxy-3-nitropyridine
https://www.benchchem.com/product/b11805668#1h-nmr-chemical-shifts-of-2-chloro-5-cyclopropoxy-3-nitropyridine
https://www.benchchem.com/product/b11805668#1h-nmr-chemical-shifts-of-2-chloro-5-cyclopropoxy-3-nitropyridine
https://www.benchchem.com/product/b11805668#1h-nmr-chemical-shifts-of-2-chloro-5-cyclopropoxy-3-nitropyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11805668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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